Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine with various biological activities.
The uniqueness of TRANS (+/-) 4-(2-CHLOROPHENYL)PYRROLIDINE-3-METHYLCARBOXYLATE HCL lies in its specific chemical structure and the resulting properties, which make it valuable for a wide range of research applications.
Biological Activity
Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride, also known as trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride, is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14Cl2NO2
- Molecular Weight : 276.16 g/mol
- CAS Number : 1212327-46-2
- Purity : ≥ 98% (HPLC)
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. The unique structural features, including the pyrrolidine ring and chlorophenyl group, facilitate binding to specific molecular targets such as enzymes and receptors, modulating biological pathways.
Key Mechanisms:
- Dopaminergic Activity : Preliminary studies indicate that this compound may influence dopaminergic pathways, which are crucial in treating disorders like schizophrenia and Parkinson's disease. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Serotonergic Modulation : Evidence suggests interactions with serotonin receptors, contributing to potential anxiolytic and antidepressant effects.
- Anticancer Potential : Research has explored the compound's anticancer properties, particularly regarding its structural analogs. Studies indicate that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
Biological Activities
The following table summarizes some of the biological activities associated with this compound:
Case Studies and Research Findings
-
Dopaminergic Pathways :
- A study highlighted the influence of this compound on dopaminergic pathways, suggesting its potential utility in psychiatric disorders. The chlorophenyl substitution was shown to enhance neuroactive properties.
- Anticancer Research :
- Antibacterial Activity :
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSAQXGZGMSPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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